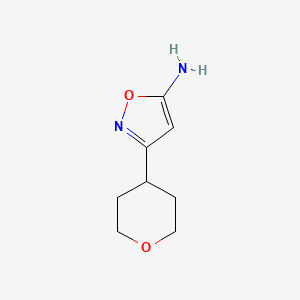

3-(Oxan-4-yl)-1,2-oxazol-5-amine

説明

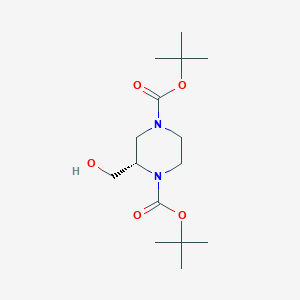

“3-(Oxan-4-yl)-1,2-oxazol-5-amine” is a compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The “3-(Oxan-4-yl)” part of the name suggests that there is a tetrahydrofuran (oxane) ring attached to the third position of the oxazole ring .

Molecular Structure Analysis

The molecular structure of “3-(Oxan-4-yl)-1,2-oxazol-5-amine” would be characterized by the presence of the oxazole and tetrahydrofuran rings. The exact structure would depend on the specific arrangement and stereochemistry of these rings .Chemical Reactions Analysis

The reactivity of “3-(Oxan-4-yl)-1,2-oxazol-5-amine” would likely be influenced by the presence of the oxazole ring, which is aromatic and therefore relatively stable, but can participate in electrophilic aromatic substitution reactions. The tetrahydrofuran ring could potentially undergo reactions at the oxygen atom, such as acid-catalyzed ring opening .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Oxan-4-yl)-1,2-oxazol-5-amine” would depend on factors such as its specific structure and stereochemistry. For example, the presence of the polar oxazole and tetrahydrofuran rings could influence its solubility in different solvents .科学的研究の応用

Efficient and Flexible Synthesis of Highly Functionalized 4-Aminooxazoles

A study demonstrated an efficient method to access complex, fully substituted, and functionalized 4-aminooxazoles through an intermolecular reaction catalyzed by gold. This process highlights the versatility of oxazole-based motifs, which are crucial in the development of bioactive and functional materials, offering a pathway to chiral oxazoles with biologically pertinent substitution patterns. The methodology facilitates the synthesis of oxazoles with substantial structural and functional group variation, indicating its utility in creating bioactive compounds and materials science applications (Gillie, Reddy, & Davies, 2016).

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, closely related to oxazoles, are utilized in transition metal-catalyzed asymmetric syntheses due to their versatility in ligand design, straightforward synthesis, and modulation of chiral centers. This application is critical in medicinal chemistry and the development of chiral pharmaceuticals, showcasing the importance of oxazole derivatives in facilitating asymmetric synthesis and enhancing drug discovery processes (Gómez, Muller, & Rocamora, 1999).

Green Synthesis of Substituted 1H-1,2,4-Triazol-3-amines

Another research application involves a metal- and oxidant-free synthesis method for fully substituted 1H-1,2,4-triazol-3-amines, highlighting the environmental friendliness and ease of gram-scale applications. This study underscores the compound's role in sustainable chemistry, offering pathways to synthesize structurally diverse compounds without the need for hazardous metals or conditions (Guo et al., 2021).

Photochemical Synthesis of 3-Amino-5-Perfluoroaryl-1,2,4-Oxadiazoles

Research into the photochemical synthesis of oxadiazoles from oxazole precursors offers insights into the generation of compounds with potential applications in materials science due to their unique properties, such as fluorescence. This application is pivotal in the development of optical materials and fluorescent markers for biological studies (Buscemi et al., 2001).

Mechanistic Studies on C-H Amination

Mechanistic studies on the C-H amination process using oxazole derivatives provide a deeper understanding of the amidation efficiency and functional group tolerance. This research is fundamental in organic synthesis, offering efficient pathways for the construction of nitrogen-containing compounds, which are crucial in pharmaceutical development (Park et al., 2015).

Safety and Hazards

The safety and hazards associated with “3-(Oxan-4-yl)-1,2-oxazol-5-amine” would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

特性

IUPAC Name |

3-(oxan-4-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c9-8-5-7(10-12-8)6-1-3-11-4-2-6/h5-6H,1-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXUOHJZXAROBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxan-4-yl)-1,2-oxazol-5-amine | |

CAS RN |

1188908-57-7 | |

| Record name | 3-(oxan-4-yl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2695636.png)

![Tert-butyl 8-[(6-chloropyridazin-3-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2695637.png)

![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)

![3-(2-chlorophenyl)-5-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2695641.png)

![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2695643.png)

![2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2695644.png)

![3,5-Dimethyl-4-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2695648.png)

![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)